![molecular formula C24H22ClN3O4S B2960195 N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900002-86-0](/img/structure/B2960195.png)
N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22ClN3O4S and its molecular weight is 483.97. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitor Activities
N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide demonstrates potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This compound, along with its analogues, has been studied for its potential as dual TS and DHFR inhibitors, showing significant potency in inhibiting these enzymes. This characteristic makes it a candidate for further research in cancer therapeutics due to the role of these enzymes in nucleotide synthesis and cell growth (Gangjee et al., 2008).
Molecular Structure Studies
The molecular structure of this compound and its derivatives has been analyzed, revealing insights into the molecular interactions and conformations. Studies have been conducted to understand the folding conformation about the methylene C atom of the thioacetamide bridge, indicating significant molecular interactions that could influence its biological activity (Subasri et al., 2016).
Anticancer Activity
Research on derivatives of this compound has shown promising anticancer activity. Specifically, studies have synthesized and tested various analogues for their cytotoxic effects on cancer cell lines, such as CCRF-CEM and SR leukemia cell lines. These studies contribute to the understanding of the compound's potential in cancer treatment (Horishny et al., 2021).
Conformational Studies and Antitumor Activity
Further studies have explored the effects of structural modifications on the compound’s biological activity. For instance, research on the impact of C9-methyl substitution and C8-C9 conformational restriction has provided insights into how these modifications influence the compound's antitumor activity and its inhibitory potential against DHFR (Gangjee et al., 2000).
Thymidylate Synthase Inhibition
Investigations into 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, related to the compound , have shown potential as nonclassical antifolate inhibitors of thymidylate synthase. This research adds to the compound's relevance in the field of antitumor and antibacterial agents (Gangjee et al., 1996).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c1-14-8-9-15(25)11-18(14)26-20(29)13-33-24-27-21-17-6-2-3-7-19(17)32-22(21)23(30)28(24)12-16-5-4-10-31-16/h2-3,6-9,11,16H,4-5,10,12-13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLRDZXTCKZDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2960114.png)
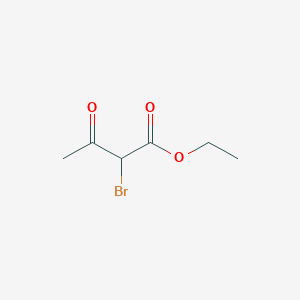
![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2960116.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2960117.png)
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2960120.png)
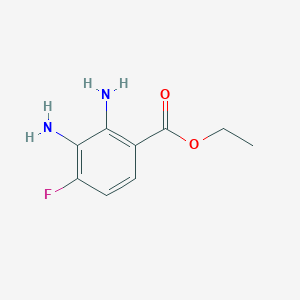
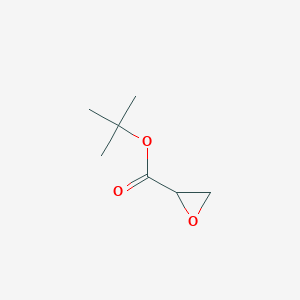
![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)
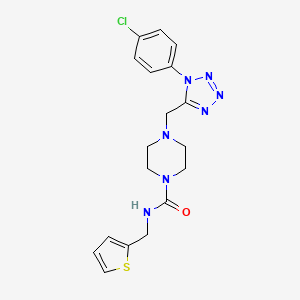
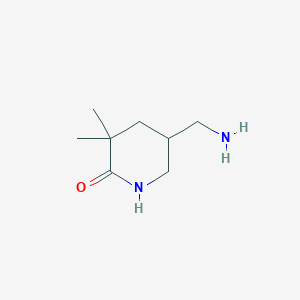

![4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2960134.png)
